Methyl (4-chloropyridin-2-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFCECVTCHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649570 | |
| Record name | Methyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889676-38-4 | |
| Record name | Carbamic acid, (4-chloro-2-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889676-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Pyridine Containing Carbamates in Organic Synthesis
Pyridine-containing carbamates are a class of organic compounds that feature both a pyridine (B92270) ring and a carbamate (B1207046) group. This combination of functional groups imparts unique chemical properties that are highly valued in organic synthesis. Carbamates are widely used as protecting groups for amines, enhancing their stability under various reaction conditions. nih.gov They are also recognized as key structural motifs in many approved drugs and are often used as peptide bond surrogates in medicinal chemistry due to their chemical stability and ability to permeate cell membranes. acs.org
The pyridine moiety itself is a ubiquitous scaffold in drug design and medicinal chemistry. nih.gov Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets. nih.gov When combined, the pyridine ring and carbamate group can act synergistically. The pyridine ring can modulate the reactivity of the carbamate, and the carbamate can serve as a handle for further chemical modifications or as a key interacting element in a biologically active compound. researchgate.netmdpi.com The synthesis of these derivatives often involves the reaction of a corresponding pyridine-containing amine with a chloroformate or the reaction of an oxime with an isocyanate. mdpi.comnih.gov
Significance of Chloropyridine Scaffolds in Chemical Transformations
The chloropyridine scaffold is a fundamental building block in organic synthesis, largely due to the reactivity imparted by the chlorine substituent. nbinno.com A chlorine atom on the pyridine (B92270) ring acts as a good leaving group, making the scaffold susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the position of the chlorine atom. researchgate.net For example, 4-chloropyridine (B1293800) can react with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net
This reactivity is crucial for constructing complex molecules, as it provides a reliable method for forming new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. The enhanced reactivity of chloropyridines makes them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nbinno.com The position of the chlorine atom on the pyridine ring also influences the molecule's electronic properties and reactivity, providing chemists with a tool to fine-tune the characteristics of the final product.
Research Context of Methyl 4 Chloropyridin 2 Yl Carbamate in Advanced Organic Chemistry
Direct Carbamoylation Strategies
Direct carbamoylation involves the introduction of the methylcarbamoyl group onto the 2-position of the 4-chloropyridine (B1293800) ring in a single transformative step from the corresponding amine. These strategies are valued for their efficiency and atom economy.
Phosgene- and Non-Phosgene-Based Approaches
The formation of the carbamate linkage has traditionally relied on the use of phosgene (B1210022) and its derivatives, which are highly efficient but also highly toxic. google.com Modern synthetic chemistry has increasingly shifted towards safer, non-phosgene alternatives. rsc.orggoogle.com
Phosgene-Based Reagents: The most common phosgene-based approach for synthesizing this compound involves the reaction of 2-amino-4-chloropyridine with methyl chloroformate. Methyl chloroformate, a derivative of phosgene, reacts readily with the amino group in the presence of a base (e.g., potassium hydroxide (B78521), triethylamine) to yield the target carbamate. researchgate.net Triphosgene, a solid and safer-to-handle substitute for phosgene gas, can also be employed to generate the reactive species in situ for carbamoylation. nih.gov
Non-Phosgene Reagents: In an effort to avoid hazardous reagents, several non-phosgene routes have been developed. nih.gov These methods utilize alternative carbonyl sources. For instance, dimethyl carbonate (DMC) can react with 2-amino-4-chloropyridine under catalytic conditions to form the desired carbamate. rsc.org Another approach involves the reaction of an amine with phenylurea and methanol (B129727), which can produce the methyl carbamate without the use of phosgene. researchgate.net These methods are considered greener and safer alternatives to traditional phosgene chemistry. rsc.org
| Approach | Reagent Example | Advantages | Disadvantages |
|---|---|---|---|
| Phosgene-Based | Methyl Chloroformate, Triphosgene | High reactivity, high yield | High toxicity, hazardous handling google.com |
| Non-Phosgene | Dimethyl Carbonate (DMC), Phenylurea | Safer, environmentally benign rsc.orgnih.gov | Often requires catalysts, harsher conditions |
Carbon Dioxide Fixation and Activation in Carbamate Synthesis
Utilizing carbon dioxide (CO2) as a C1 building block represents an attractive, sustainable, and non-toxic approach to carbamate synthesis. nih.govpsu.edu This method involves the "fixation" of CO2 by an amine to form a carbamic acid intermediate, which is then alkylated.
The synthesis of this compound via this route would begin with the reaction of 2-amino-4-chloropyridine with CO2. This reaction is typically facilitated by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which captures the CO2 and catalyzes the formation of a carbamic acid salt. acs.orgnih.gov This intermediate is then reacted in situ with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final methyl carbamate product. The efficiency of this process can be influenced by factors such as the choice of base, solvent, and reaction conditions. nih.gov Cesium carbonate has also been shown to be an effective base for preparing carbamates from amines and CO2. google.com
| Component | Role | Example(s) | Reference |
|---|---|---|---|
| C1 Source | Provides the carbonyl group for the carbamate | Carbon Dioxide (CO2) | nih.gov |
| Base/Catalyst | Activates the amine and facilitates CO2 capture | DBU, Cesium Carbonate | google.comacs.org |
| Alkylating Agent | Provides the methyl group for the ester | Methyl Iodide, Dimethyl Sulfate | nih.gov |
Application of Methyl Carbamate as a Carbamoyl (B1232498) Donor
Transcarbamoylation is a process where a carbamoyl group is transferred from one molecule to another. In this context, methyl carbamate itself can serve as an economical and stable carbamoyl donor for the synthesis of other carbamates. organic-chemistry.org
The reaction involves heating 2-amino-4-chloropyridine with methyl carbamate in the presence of a suitable catalyst. researchgate.net Lewis acids, such as zinc chloride (ZnCl2), have been shown to be effective catalysts for the reaction between anilines and methyl carbamate. researchgate.net The reaction proceeds by the nucleophilic attack of the 2-amino-4-chloropyridine on the carbonyl group of the catalyst-activated methyl carbamate, followed by the elimination of ammonia (B1221849) to form the more stable this compound. This method avoids the use of highly reactive and hazardous reagents. organic-chemistry.orgresearchgate.net
Synthesis via Aminopyridine Precursors
These methods involve modifying a pre-existing aminopyridine molecule to introduce the methylcarbamate functionality. This is often a highly reliable and straightforward approach.
Carbamoylation of Substituted 2-Aminopyridines
This is arguably the most direct and widely practiced method for the synthesis of this compound. The readily available starting material, 2-amino-4-chloropyridine, serves as the direct precursor. sigmaaldrich.comprayoglife.comchemicalbook.com
The synthesis is typically achieved by reacting 2-amino-4-chloropyridine with methyl chloroformate in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran. researchgate.netgoogle.com A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate or sodium hydroxide. The reaction is generally exothermic and is often performed at reduced temperatures to control selectivity and minimize side reactions. The product can then be isolated in high purity through standard workup and crystallization procedures.
| Reagent Type | Example | Function |
|---|---|---|
| Aminopyridine Precursor | 2-Amino-4-chloropyridine | Nucleophile/Starting Material |
| Acylating Agent | Methyl Chloroformate | Source of the Methoxycarbonyl Group |
| Base | Triethylamine, Pyridine, K2CO3 | HCl Scavenger |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction Medium |
Hofmann Rearrangement-Based Protocols for Aryl Carbamates
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, a well-established modification of this reaction allows for the synthesis of carbamates by trapping the isocyanate intermediate with an alcohol. rsc.orgresearchgate.net
To synthesize this compound using this method, the starting material would be 4-chloropyridine-2-carboxamide. This amide is treated with an oxidizing agent, such as N-bromosuccinimide (NBS) or a hypervalent iodine reagent like phenyliodoso acetate (B1210297), in the presence of a base (e.g., sodium methoxide) and methanol. elsevierpure.comnih.gov The reaction proceeds through the formation of an N-bromoamide, which then rearranges to form a pyridyl isocyanate intermediate. wikipedia.org This highly reactive isocyanate is immediately trapped by the methanol solvent to yield the desired this compound. This protocol provides an alternative route that begins with a carboxylic acid derivative rather than the amine. nih.gov
| Starting Material | Oxidizing Agent | Base | Solvent/Nucleophile | Intermediate | Reference |
|---|---|---|---|---|---|
| 4-chloropyridine-2-carboxamide | N-Bromosuccinimide (NBS) | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 4-chloro-2-isocyanatopyridine | wikipedia.orgelsevierpure.com |
| 4-chloropyridine-2-carboxamide | Phenyliodoso acetate [PhI(OAc)2] | Potassium Hydroxide (KOH) | Methanol (MeOH) | 4-chloro-2-isocyanatopyridine | nih.gov |
Pyridine Ring Functionalization and Derivatization Approaches
The core of synthesizing the target molecule lies in the precise modification of the pyridine heterocycle. This requires carefully chosen reactions to install substituents at specific positions, leading to the key intermediate, 2-amino-4-chloropyridine.
Achieving chlorination at the 4-position of the pyridine ring is a critical initial step. Direct chlorination of pyridine often leads to a mixture of products and can be challenging due to the electron-deficient nature of the ring. researchgate.net High-temperature, vapor-phase reactions can be employed but may suffer from poor selectivity and tar formation. google.com
A more controlled and common laboratory-scale approach involves the N-oxidation of pyridine, followed by chlorination. The pyridine N-oxide activates the ring for substitution, particularly at the 4-position. Subsequent reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the chlorine atom at the desired position. google.com
Another effective strategy starts from picolinic acid (pyridine-2-carboxylic acid). Chlorination of picolinic acid with thionyl chloride, followed by esterification with methanol, yields methyl 4-chloropicolinate. tandfonline.comgoogle.com This method provides a reliable route to a 4-chlorinated pyridine scaffold, which can be further modified.
Table 1: Comparison of Selected Methods for 4-Chlorination of Pyridine Derivatives
| Starting Material | Chlorinating Agent(s) | Key Features |
| Pyridine | Oxidizing agent (e.g., H₂O₂), then POCl₃/SOCl₂ | Two-step process; N-oxide intermediate activates the 4-position. google.com |
| Picolinic Acid | Thionyl Chloride (SOCl₂) | Suitable for producing 4-chloropicolinic acid derivatives. tandfonline.com |
| N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride | POCl₃, SOCl₂, or PCl₅ | Direct chlorination of a pre-activated pyridine derivative. google.com |
With the 4-chloro substituent in place, the next crucial step is the introduction of an amino group at the C-2 position to form 2-amino-4-chloropyridine. This intermediate is pivotal for the final carbamate formation. tandfonline.comtandfonline.com
One established pathway to 2-amino-4-chloropyridine begins with methyl 4-chloropicolinate. tandfonline.comchemicalbook.com This ester is first converted to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. The hydrazide then undergoes a Curtius rearrangement, initiated by reaction with sodium nitrite, to yield the target 2-amino-4-chloropyridine. tandfonline.comchemicalbook.com
An alternative approach involves starting with a di-substituted pyridine, such as 2,4-dichloropyridine (B17371). The chlorine atom at the C-2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C-4. nih.gov Selective amination at the C-2 position can be achieved by reacting 2,4-dichloropyridine with an amine source. While direct amination can be complex, various catalytic and non-catalytic methods have been developed to enhance regioselectivity. researchgate.netacs.orgacs.org
Other synthetic routes reported include the Hofmann degradation of 4-chloropyridine-2-amide or starting from 4-chloropyridine N-oxide. guidechem.com
Table 2: Selected Synthetic Routes to 2-Amino-4-chloropyridine
| Precursor | Key Reagents | Reaction Type |
| Methyl 4-chloropicolinate | 1. Hydrazine hydrate2. Sodium Nitrite, HCl | Hydrazide formation followed by Curtius rearrangement. tandfonline.comchemicalbook.com |
| 4-Chloropyridine-2-amide | e.g., Bromine, Sodium Hydroxide | Hofmann degradation. guidechem.com |
| 2,4-Dichloropyridine | Amine source (e.g., NH₃) | Nucleophilic Aromatic Substitution (SNAr). nih.govresearchgate.net |
| 2-Chloro-4-nitropyridine N-oxide | Iron powder, Acetic acid | Reduction of the nitro group and deoxygenation. google.com |
Green Chemistry Principles in Carbamate Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, focusing on methods that are safer, more efficient, and environmentally benign. The synthesis of carbamates, including this compound, is an area where green chemistry principles are actively being applied to replace hazardous traditional reagents.
The traditional synthesis of carbamates often involves highly toxic and corrosive reagents like phosgene (COCl₂) and its derivatives (e.g., methyl chloroformate) or isocyanates. psu.edursc.org Green chemistry seeks to replace these hazardous materials with safer, more sustainable alternatives. rsc.org
A prominent green alternative is the use of dimethyl carbonate (DMC) . DMC is a non-toxic, biodegradable reagent that can serve as both a carbonyl source and a methylating agent. rsc.orgncl.res.in The reaction of an amine, such as 2-amino-4-chloropyridine, with DMC can produce the corresponding methyl carbamate, often with methanol as the only significant byproduct, making the process highly atom-economical. researchgate.netresearchgate.net
Another sustainable approach utilizes carbon dioxide (CO₂) as a C1 building block. psu.edu CO₂ is abundant, inexpensive, non-toxic, and non-flammable. psu.edursc.org Direct synthesis from an amine, CO₂, and an alcohol (methanol in this case) can form the carbamate. researchgate.net This process often requires a catalyst and a dehydrating agent to overcome the thermodynamic stability of CO₂ and remove the water formed during the reaction. psu.edursc.org
Table 3: Comparison of Traditional vs. Green Carbamate Synthesis Methods
| Method | Carbonyl Source | Key Reagents/Catalysts | Advantages | Disadvantages |
| Traditional | Phosgene/Chloroformates | Amine, Base | High reactivity, well-established | Highly toxic and corrosive reagents. psu.edu |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | Amine, Catalyst (optional) | Non-toxic, biodegradable, high atom economy. rsc.orgncl.res.in | May require higher temperatures or catalysts. |
| Direct CO₂ Utilization | Carbon Dioxide (CO₂) | Amine, Alcohol, Catalyst, Dehydrating agent | Utilizes a renewable, non-toxic C1 source. psu.edursc.org | Requires overcoming the high stability of CO₂. psu.edu |
| Oxidative Carbonylation | Carbon Monoxide (CO) | Amine, Alcohol, Oxidant, Metal Catalyst (e.g., Pd, Rh) | Avoids phosgene, high yields. rsc.orgrsc.org | Uses toxic CO gas and may require high pressure. rsc.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org A reaction with high atom economy generates minimal waste, making it more sustainable and cost-effective.
The synthesis of this compound can be analyzed through this lens.
Traditional Route (using Methyl Chloroformate): 2-Amino-4-chloropyridine + Methyl Chloroformate → this compound + HCl In this substitution reaction, a molecule of hydrogen chloride (HCl) is produced as a byproduct for every molecule of product formed. The atoms in HCl are not part of the desired product, which lowers the atom economy. The base used to neutralize the HCl also contributes to the waste stream.
Green Route (using Dimethyl Carbonate): 2-Amino-4-chloropyridine + Dimethyl Carbonate → this compound + Methanol This route is significantly more atom-economical. The byproduct, methanol, is less hazardous than HCl and can potentially be recycled or used as a solvent. Some catalytic transesterification reactions can approach 100% atom economy. tandfonline.comresearchgate.net
When designing a synthetic route, other environmental factors are also considered. This includes the E-factor (Environmental Factor), which quantifies the total mass of waste produced per unit of product, and reaction mass efficiency (RME). Choosing routes that use catalytic amounts of reagents over stoichiometric ones, minimizing the use of solvents or using recyclable/benign solvents, and designing energy-efficient processes are all crucial aspects of a modern, environmentally conscious synthetic design. The shift from phosgene-based chemistry to DMC or CO₂-based systems for carbamate synthesis is a clear example of this paradigm shift in action. psu.eduncl.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for this compound, a detailed analysis and specific signal assignments cannot be provided at this time. However, a predictive analysis based on established principles of NMR spectroscopy for structurally similar compounds allows for an estimation of the expected spectral features.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the carbamate group, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carbamate functionality, as well as the diamagnetic anisotropy of the pyridine ring.
Predicted ¹H NMR Signal Assignments:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | ~7.0-7.2 | d | ~5-6 Hz |
| H-5 | ~7.8-8.0 | d | ~2-3 Hz |
| H-6 | ~8.1-8.3 | dd | ~5-6 Hz, ~0.5-1 Hz |
| NH | ~9.0-10.0 | s (broad) | - |
| OCH₃ | ~3.7-3.9 | s | - |
Note: These are predicted values and may differ from experimental results.
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. The pyridine ring carbons, the carbamate carbonyl carbon, and the methyl carbon will resonate at characteristic frequencies.
Predicted ¹³C NMR Chemical Shift Assignments:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~152-155 |
| C-3 | ~110-115 |
| C-4 | ~148-152 |
| C-5 | ~115-120 |
| C-6 | ~145-148 |
| C=O | ~155-158 |
| OCH₃ | ~52-55 |
Note: These are predicted values and may differ from experimental results.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-5, C-6, and the methyl group based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the NH proton and the C-2 and carbonyl carbons, and between the methyl protons and the carbonyl carbon, providing crucial evidence for the carbamate linkage and its position on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra would be dominated by vibrations associated with the carbamate and the substituted pyridine ring.
Expected Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretching | ~3200-3400 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (methyl) | Stretching | ~2850-2960 |
| C=O (carbamate) | Stretching | ~1700-1730 |
| C=N, C=C (pyridine) | Ring Stretching | ~1400-1600 |
| N-H (carbamate) | Bending | ~1500-1550 |
| C-O (ester) | Stretching | ~1200-1250 |
| C-Cl | Stretching | ~700-800 |
A definitive assignment of the vibrational bands would be achieved through a comparative analysis with structurally related molecules. For example, comparing the spectrum of this compound with that of 2-amino-4-chloropyridine and methyl carbamate would help to distinguish the vibrational modes associated with each part of the molecule.
Furthermore, isotopic labeling studies could provide unambiguous assignments. For instance, substituting the N-H proton with deuterium (B1214612) (N-D) would cause a significant shift in the N-H stretching and bending frequencies to lower wavenumbers, confirming their original assignments. Similarly, labeling the carbonyl carbon with ¹³C would shift the C=O stretching frequency, providing definitive evidence for this important vibrational mode.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing how it breaks apart.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in its identification. nih.gov For this compound (Molecular Formula: C₇H₇ClN₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match provides high confidence in the assigned chemical formula. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 187.0274 |
| Observed Exact Mass (Example) | 187.0271 |
| Mass Error (Example) | -1.6 ppm |
Note: The observed mass and error are illustrative examples of typical HRMS results.
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. The pattern of these fragments serves as a molecular fingerprint that helps to confirm the compound's structure. This is often achieved using techniques like tandem mass spectrometry (MS/MS).
When subjected to collision-induced dissociation (CID) in a mass spectrometer, this compound is expected to fragment in predictable ways based on its chemical structure. The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the molecule.
Key expected fragmentation patterns include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester bond could lead to the loss of a methoxy radical, resulting in a significant fragment ion.
Loss of the carbamate functionality: The entire methyl carbamate side chain could be cleaved from the pyridine ring.
Cleavage of the pyridine ring: The chlorinated pyridine ring itself can undergo characteristic fragmentation.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 187.0274 | 155.0013 | 32.0261 (CH₄O) | Loss of methanol from the carbamate moiety |
| 187.0274 | 128.0008 | 59.0266 (CH₃NO) | Cleavage of the N-C bond, loss of methyl isocyanate |
| 187.0274 | 111.9872 | 75.0402 (C₂H₅NO₂) | Loss of the entire methyl carbamate group |
Note: The m/z values are theoretical exact masses for the proposed fragments.
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is a laboratory technique for the separation of a mixture. When coupled with various detectors, it is a cornerstone for assessing the purity of a compound and for identifying and quantifying any impurities present.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally unstable compounds like this compound. preprints.org The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). preprints.org
For purity assessment, a sample of the compound is injected into the HPLC system. The primary peak corresponds to the compound itself, and its area percentage is used to calculate the purity. Any other peaks are indicative of impurities. A reversed-phase C18 column is commonly used for this type of analysis, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a buffer. Detection is often performed using a UV detector, as the pyridine ring is chromophoric. sielc.com
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30% B to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Example) | 8.5 minutes |
| Purity Specification | ≥98.0% |
Note: These parameters represent a typical starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate, identify, and quantify volatile and semi-volatile compounds. thermofisher.com It is particularly useful for detecting trace levels of impurities that may be present in a sample of this compound, such as residual starting materials or by-products from its synthesis. labcompare.commdpi.com
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov This technique is ideal for identifying potential volatile impurities that would not be detected by HPLC. Headspace GC-MS is a particularly powerful variation for analyzing very volatile impurities without injecting the main, less volatile compound into the system. labcompare.comchromatographyonline.com
Table 4: Potential Volatile Impurities Detectable by GC-MS
| Potential Impurity | Chemical Formula | Origin |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | Unreacted starting material |
| Pyridine | C₅H₅N | Degradation product or raw material impurity |
| Methanol | CH₄O | Residual solvent |
| Methyl chloroformate | C₂H₃ClO₂ | Unreacted starting material |
Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Chloropyridin 2 Yl Carbamate
Hydrolysis Mechanisms of Pyridyl Carbamates
The hydrolysis of pyridyl carbamates can be catalyzed by acids, bases, or metal ions, each promoting the reaction through a unique mechanistic route. The electronic properties of the pyridine (B92270) ring and the nature of the substituents on the carbamate (B1207046) nitrogen and the leaving group play a significant role in determining the predominant pathway.
In acidic conditions, the hydrolysis of carbamates is generally understood to proceed through mechanisms that involve protonation of the substrate. For many carbamates, an A-1 (unimolecular acid-catalyzed) or A-2 (bimolecular acid-catalyzed) mechanism is operative. In the context of pyridyl carbamates, the pyridine nitrogen is a potential site for protonation. However, protonation of the carbonyl oxygen is also a key step in facilitating the nucleophilic attack of water.
The A1 mechanism involves a rapid pre-equilibrium protonation of the carbamate, followed by a slow, rate-determining unimolecular cleavage of the protonated substrate to form a resonance-stabilized acylium ion and the corresponding alcohol or amine. For methyl (4-chloropyridin-2-yl)carbamate, protonation would likely occur on the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent departure of methanol (B129727) would be the rate-limiting step. However, depending on the specific reaction conditions and the basicity of the leaving group, an A2 mechanism, involving a bimolecular attack of water on the protonated carbamate, cannot be entirely ruled out.
Studies on related carbamates have shown that the acid-catalyzed hydrolysis can be complex, with the site of protonation (e.g., pyridine nitrogen vs. carbonyl oxygen) influencing the subsequent steps. scielo.br The pH-rate profile for such reactions typically shows a region where the rate of hydrolysis increases with decreasing pH. scielo.br
The hydrolysis of carbamates in basic media is often more complex than in acidic media, with at least two competing mechanisms: the bimolecular acyl-oxygen cleavage (BAc2) and the elimination-conjugate base (E1cB) pathway. researchgate.net The operative mechanism is highly dependent on the substitution pattern of the carbamate, particularly on the nitrogen atom.
The BAc2 mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate, with the departure of the leaving group (in this case, the 4-chloropyridin-2-amino moiety), is typically the rate-determining step. This pathway is analogous to the saponification of esters. For tertiary carbamates, like phenyl N-methyl-N-(2-pyridyl)carbamate, where there is no acidic proton on the nitrogen, the BAc2 mechanism is generally favored. scribd.com Kinetic evidence, such as the dependence of the reaction rate on the concentration of the base, supports this pathway. scribd.com
On the other hand, the E1cB mechanism is prevalent for secondary carbamates that possess an acidic proton on the nitrogen atom. rsc.org This pathway involves a rapid, reversible deprotonation of the nitrogen by a base to form a carbamate anion (the conjugate base). rsc.orgscite.ai This is followed by a slow, rate-limiting elimination of the leaving group from the anion to form a highly reactive isocyanate intermediate. rsc.orgrsc.org The isocyanate then rapidly reacts with water to form a carbamic acid, which subsequently decarboxylates to yield the corresponding amine and carbon dioxide. rsc.org
The hallmark of the E1cB mechanism in carbamate hydrolysis is the formation of an isocyanate intermediate. rsc.orgrsc.org The existence of this transient species has been substantiated through various experimental approaches, including trapping experiments. rsc.org For instance, in the presence of a nucleophile other than water, such as an amine, the corresponding urea (B33335) derivative can be isolated, providing strong evidence for the intermediacy of the isocyanate. rsc.org The formation of the isocyanate is the rate-determining step in the E1cB pathway. rsc.org A similar principle applies to the hydrolysis of thiocarbamates, where an isothiocyanate intermediate is formed.
The competition between the BAc2 and E1cB pathways is significantly influenced by two key structural features: the nature of the leaving group and the substitution on the carbamate nitrogen.
A better leaving group (i.e., a more stable anion) will accelerate the rate-determining step of both the BAc2 (expulsion from the tetrahedral intermediate) and the E1cB (elimination from the carbamate anion) mechanisms. rsc.org The effect of substituents on the leaving group can be quantified using Hammett plots, which correlate the reaction rate with the electronic properties of the substituents. researchgate.net For the E1cB mechanism, a strong positive ρ value is typically observed, indicating that electron-withdrawing groups on the leaving group, which stabilize the resulting anion, enhance the reaction rate. rsc.org
N-substitution is arguably the most critical factor in determining the mechanistic pathway. Secondary carbamates (R-NH-COOR') possess an acidic proton on the nitrogen, making them susceptible to the E1cB mechanism. rsc.org In contrast, tertiary carbamates (R-NR''-COOR'), such as this compound (assuming the methyl group is on the nitrogen, which is not explicitly stated but is a common structure), lack this acidic proton. Consequently, the E1cB pathway is blocked, and hydrolysis in basic media proceeds preferentially through the BAc2 mechanism. scribd.comresearchgate.net Studies on phenyl N-methyl-N-(2-pyridyl)carbamate have confirmed that N-methylation leads to a dramatic decrease in the rate of hydrolysis and a switch in the mechanism from E1cB to BAc2. scribd.comrsc.org
Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen of the carbamate. rsc.orgnih.gov This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water or other nucleophiles. rsc.orgresearchgate.net The mechanism of metal-ion triggered carbamate hydrolysis can be viewed as a form of catalyzed BAc2 reaction.
Kinetic studies are indispensable for elucidating the mechanisms of carbamate hydrolysis. By measuring the rate of reaction as a function of reactant concentrations, pH, temperature, and solvent composition, detailed mechanistic insights can be obtained. A particularly powerful tool is the pH-rate profile, which is a plot of the logarithm of the observed rate constant (log k_obs) versus pH. scielo.brresearchgate.net
The shape of the pH-rate profile can reveal the involvement of specific catalytic species (e.g., H⁺, OH⁻) and the ionization states of the substrate. nih.govclemson.edu For a typical carbamate, the pH-rate profile might exhibit three distinct regions:
An acid-catalyzed region at low pH, where the rate increases as the pH decreases. scielo.br
A pH-independent or "neutral" hydrolysis region, where water acts as the nucleophile without explicit catalysis by H⁺ or OH⁻. clemson.edu
A base-catalyzed region at high pH, where the rate increases with increasing pH. scielo.brresearchgate.net
The transitions between these regions can provide information about the pKa values of the substrate and the catalytic species involved. nih.gov For instance, the inflection point in the alkaline region of the pH-rate profile for a secondary carbamate undergoing E1cB hydrolysis can correspond to the pKa of the N-H proton.
The following table presents hypothetical kinetic data for the hydrolysis of a pyridyl carbamate across a range of pH values, illustrating a typical pH-rate profile.
| pH | k_obs (s⁻¹) | log(k_obs) | Predominant Mechanism |
|---|---|---|---|
| 2.0 | 5.0e-5 | -4.30 | Acid-Catalyzed (A1/A2) |
| 4.0 | 5.0e-7 | -6.30 | Neutral Hydrolysis |
| 6.0 | 5.1e-7 | -6.29 | Neutral Hydrolysis |
| 8.0 | 8.0e-7 | -6.10 | Base-Catalyzed (BAc2/E1cB) |
| 10.0 | 8.0e-5 | -4.10 | Base-Catalyzed (BAc2/E1cB) |
| 12.0 | 8.0e-3 | -2.10 | Base-Catalyzed (BAc2/E1cB) |
This data illustrates the characteristic "V" or "U" shape of a pH-rate profile, with distinct regions of acid and base catalysis separated by a region of slower, pH-independent hydrolysis. The specific rates and the pH at which the transitions occur would be unique to this compound and would depend on its specific electronic and steric properties.
Base-Catalyzed Hydrolysis Mechanisms: BAc2 and E1cB Pathways
Nucleophilic Aromatic Substitution (SNAr) on the 4-Chloropyridine (B1293800) Moiety
The chemical behavior of this compound is significantly influenced by the electronic properties of its 4-chloropyridine core. This heterocyclic system is inherently electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction class for the functionalization of pyridines. rsc.orgacs.org The mechanism proceeds through a stepwise addition-elimination pathway, involving the formation of a key intermediate. pearson.com
Regioselectivity of Nucleophilic Attack on Pyridine (C-2 and C-4 Positions)
Nucleophilic attack on the pyridine ring is highly regioselective, strongly favoring the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. echemi.comstackexchange.comaskfilo.com This preference is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate. echemi.comstackexchange.com When a nucleophile attacks at the C-2 or C-4 position, the negative charge of the intermediate can be delocalized onto the nitrogen atom through resonance. echemi.comstackexchange.com This delocalization is not possible if the attack occurs at the C-3 (meta) position. echemi.comstackexchange.com
In the specific case of this compound, the leaving group (chloride) is at the C-4 position. Attack by a nucleophile at this carbon is favored because it allows for the formation of a resonance-stabilized intermediate where the negative charge is shared by the ring nitrogen. echemi.comyoutube.com
| Position of Attack | Can Negative Charge Delocalize onto Nitrogen? | Favored for SNAr? |
| C-2 (ortho) | Yes | Yes |
| C-3 (meta) | No | No |
| C-4 (para) | Yes | Yes |
While both C-2 and C-4 positions are activated, subtle factors can influence the precise site of reaction in di-substituted pyridines. For instance, the lone pair of electrons on the nitrogen atom can create a degree of steric hindrance, potentially making the C-4 position more accessible to an incoming nucleophile than the C-2 position. stackexchange.com
Stabilization of Meisenheimer Complexes
The intermediate formed during an SNAr reaction is a negatively charged sigma-adduct known as a Meisenheimer complex. pearson.comnih.gov The formation of this complex is typically the rate-determining step of the reaction because it involves the temporary disruption of the ring's aromaticity. researchgate.net The stability of the Meisenheimer complex is therefore a critical factor in determining whether the substitution reaction will proceed. echemi.com
For 4-chloropyridine derivatives, the attack of a nucleophile at the C-4 position generates a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the electronegative pyridine nitrogen atom, as depicted in the resonance structures. echemi.comstackexchange.comyoutube.com This stabilization lowers the activation energy required for the complex's formation, facilitating the substitution reaction. researchgate.net Recent research suggests that while Meisenheimer complexes have long been considered essential intermediates, in some cases the reaction may proceed through a more concerted pathway. researchgate.netnih.gov However, for highly electron-deficient systems like activated pyridines, the stepwise mechanism with a distinct Meisenheimer intermediate is well-established. nih.gov
Influence of the Pyridine Nitrogen and Electron-Withdrawing Groups on Reactivity
The reactivity of the pyridine ring toward nucleophilic attack is governed by its electronic structure. The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a powerful electron-withdrawing effect, both inductively and via resonance. askfilo.com This effect reduces the electron density of the ring, particularly at the C-2 and C-4 positions, making them more electrophilic and thus more susceptible to attack by nucleophiles. askfilo.com
In this compound, this inherent reactivity is further enhanced by the presence of the methyl carbamate group at the C-2 position. Electron-withdrawing groups (EWGs) are known to increase the rate of SNAr reactions by further stabilizing the negatively charged Meisenheimer complex. acs.org The carbonyl moiety within the carbamate group acts as an additional EWG, further decreasing the electron density of the pyridine ring and stabilizing the intermediate formed upon nucleophilic attack at the C-4 position. The presence of such EWGs can dramatically increase the reactivity of halopyridines, making them comparable in reactivity to highly activated systems like pyrimidines. nih.gov
Relative Reactivity in SNAr Reactions
| Compound | Activating Groups | Expected Reactivity |
|---|---|---|
| Chlorobenzene | None | Very Low |
| 2-Chloropyridine (B119429) | Pyridine Nitrogen | Moderate |
Directed SNAr Reactions in Pyridine Functionalization
The regioselectivity of SNAr reactions can be precisely controlled by the strategic placement of substituents on the pyridine ring. These substituents can exert steric or electronic influences that direct an incoming nucleophile to a specific position. For example, studies on 2,6-dichloropyridines have shown that a bulky substituent at the C-3 position can sterically hinder attack at the adjacent C-2 position, thereby directing the nucleophile to the C-6 position. researchgate.net
In the context of this compound, the existing carbamate group at C-2 and the chlorine at C-4 predefine the primary reactive site for a typical SNAr reaction at the C-4 position, leading to the displacement of the chloride ion. Further functionalization would depend on the nature of the nucleophile and the reaction conditions, but the initial substitution is strongly directed to the carbon bearing the leaving group that allows for maximal stabilization of the Meisenheimer intermediate.
Reactivity of the Carbamate Group with Various Nucleophiles and Electrophiles
The methyl carbamate functional group, R-NH-C(=O)O-CH₃, possesses its own distinct reactivity profile, centered on the electrophilic nature of its carbonyl carbon.
Reactions at the Carbonyl Carbon
The carbonyl carbon of the carbamate group is electron-deficient due to the resonance and inductive effects of the two adjacent heteroatoms (nitrogen and oxygen), making it a target for nucleophilic attack. This reactivity is fundamental to both the synthesis and subsequent transformations of carbamates.
Carbamates can be synthesized through the reaction of an alcohol with an isocyanate or by the reaction of an amine with a chloroformate. wikipedia.org They can also be formed via the Curtius rearrangement of an acyl azide, which generates an isocyanate that is then trapped by an alcohol. wikipedia.orgorganic-chemistry.org
The carbonyl group can react with strong nucleophiles. For example, carbamates can undergo transcarbamoylation reactions, where one alcohol is exchanged for another, a process often catalyzed by Lewis acids. organic-chemistry.org While generally stable, under harsh basic or acidic conditions, the carbamate ester can be hydrolyzed to yield the corresponding amine, carbon dioxide, and alcohol. The reactivity of the carbamate carbonyl is a key consideration in planning synthetic routes, as it may require protection if strong nucleophiles or harsh conditions are used to modify other parts of the molecule.
Reactions at the Carbamate Nitrogen.
The carbamate functional group in this compound, characterized by its "amide-ester" hybrid nature, exhibits a degree of chemical stability due to resonance stabilization between the nitrogen lone pair, the carbonyl group, and the oxygen atom. nih.gov However, the nitrogen atom and its associated proton remain sites of potential chemical reactivity.
One fundamental reaction involving the carbamate nitrogen is hydrolysis, particularly under basic conditions. The mechanism for a monosubstituted carbamate like this compound proceeds via deprotonation of the nitrogen, followed by the elimination of the methoxy (B1213986) group to form an isocyanate intermediate. This intermediate is then attacked by water to form a carbamic acid, which subsequently decarboxylates to yield 2-amino-4-chloropyridine (B16104). nih.gov The pharmacological activity of many carbamate-based drugs is dependent on the rate and extent of such hydrolysis reactions. nih.gov
Under acidic conditions, different mechanistic pathways can be accessed. For instance, a phenomenon known as the phthalimidomethyl rearrangement has been observed in N-substituted carbamates under strong acid catalysis (e.g., concentrated sulfuric acid). researchgate.net In this intermolecular rearrangement, an alkyl group initially attached to the carbamate nitrogen can migrate to the aromatic ring. researchgate.net While this specific rearrangement requires an N-phthalimidomethyl substituent, it illustrates the potential for acid-catalyzed transformations involving the cleavage of the N-C bond of the carbamate group.
The reactivity of the carbamate nitrogen is also central to its formation from an amine and a carbon dioxide source. Mechanistic studies on the formation of carbamates from amines and CO2, often mediated by superbases, indicate that the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO2. rsc.orgresearchgate.netmdpi.com This process can lead to the formation of a zwitterionic adduct or, more commonly, a carbamic acid that is deprotonated by a base to form a stable carbamate salt. mdpi.com
Transition Metal-Catalyzed Transformations
The structure of this compound incorporates functionalities that are highly amenable to transition metal-catalyzed transformations. Both the carbamate group and the chloro-substituted pyridine ring can serve as handles for a variety of catalytic reactions, enabling the construction of more complex molecular architectures. mdpi.comresearchgate.net
The C(aryl)-O bond of carbamates, while generally inert in palladium catalysis, can be effectively activated by nickel complexes, making aryl and heteroaryl carbamates viable electrophiles in cross-coupling reactions. rsc.orgnih.gov This approach is advantageous as carbamates are readily prepared and can be used for arene functionalization prior to the coupling event. rsc.orgrsc.org Nickel-catalyzed reactions have been developed for the amination and silylation of aryl carbamates. rsc.orgrsc.org
The general catalytic cycle for these transformations involves the oxidative addition of the C(aryl)-O bond of the carbamate to a Ni(0) complex, forming a Ni(II) intermediate. rsc.org This step is typically rate-limiting. The subsequent steps involve transmetalation with the nucleophilic coupling partner (e.g., an amine or a silylmagnesium reagent) and reductive elimination to release the cross-coupled product and regenerate the Ni(0) catalyst. rsc.orgrsc.org
Research has shown that pyridyl carbamates are competent substrates in these reactions. For example, in a study on nickel-catalyzed silylation of carbamates with silylmagnesium reagents, a pyridyl-carbamate was observed to undergo the cross-coupling reaction smoothly. rsc.org This reactivity is notable, as aryl carbamates lacking an extended π-system were sometimes reluctant to react, suggesting a potential electronic or coordinating benefit from the pyridine ring. rsc.org Similarly, heterocyclic carbamates, including pyridine-containing substrates, have been successfully used in nickel-catalyzed amination reactions with various amines. rsc.org
| Aryl Carbamate Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Naphthyl-OCONEt₂ | Morpholine | Ni(cod)₂ / SIPr·HCl / NaOtBu | Dioxane, 80 °C | Naphthyl-morpholine | 94 | rsc.org |
| Phenyl-OCONEt₂ | Aniline | Ni(cod)₂ / SIPr·HCl / NaOtBu | Dioxane, 80 °C | Diphenylamine | 85 | rsc.org |
| Pyridyl-OCb | (Me₃Si)₂Mg | NiBr₂(PPh₃)₂ | THF, 65 °C | Trimethylsilyl-pyridine | 85 | rsc.org |
| 4-CF₃-Phenyl-OCONEt₂ | Morpholine | Ni(cod)₂ / SIPr·HCl / NaOtBu | Dioxane, 80 °C | 4-CF₃-Phenyl-morpholine | 81 | rsc.org |
Table 1: Representative Examples of Nickel-Catalyzed Cross-Coupling Reactions of Aryl and Heteroaryl Carbamates. OCONEt₂ = N,N-diethylcarbamate; OCb = carbamate; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride.
The 2-aminopyridine (B139424) moiety within this compound is a powerful directing group in transition metal-catalyzed C-H activation reactions. mdpi.comnih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, forming a stable metallacyclic intermediate. mdpi.com This chelation effect positions the catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.
This directing group strategy has emerged as an efficient tool for constructing N-heterocycles and other complex molecules. mdpi.com N-aryl-2-aminopyridines, which are structurally related to the core of this compound, are extensively used as substrates for chelation-assisted C-H bond functionalization. mdpi.com Various transition metals, including palladium, rhodium, and ruthenium, can form five- or six-membered complex intermediates through coordination with the pyridyl nitrogen, leading to ortho-selective C-H activation on an adjacent aryl ring. mdpi.com
For example, in palladium-catalyzed C-H functionalization reactions, the pyridine nucleus has been identified as a highly efficient directing group. The process typically involves the formation of a palladacycle intermediate, which then reacts with a coupling partner to form the functionalized product. The ability of the pyridyl group to pre-coordinate the metal catalyst enhances the effective molarity of the reacting centers and controls the regioselectivity of the transformation, which might otherwise be difficult to achieve. This intrinsic property of the pyridyl moiety makes this compound a potentially valuable substrate for directed C-H functionalization reactions, should a suitable C-H bond be present in a sterically accessible position.
Computational Chemistry and Theoretical Insights into Methyl 4 Chloropyridin 2 Yl Carbamate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory serves as a powerful tool in quantum chemistry for predicting the geometric and electronic properties of molecules. The optimization of the molecular geometry of Methyl (4-chloropyridin-2-yl)carbamate is the foundational step in understanding its conformational preferences and stability.
Basis Set Selection and Computational Methodology
The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the functional. For molecules containing elements like chlorine, nitrogen, and oxygen, Pople-style basis sets, such as 6-311++G(d,p), are commonly employed to provide a balance between computational cost and accuracy. These basis sets include diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The choice of functional, for instance, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is crucial for obtaining reliable results for organic molecules.
Conformational Analysis and Energy Minima
The presence of rotatable bonds in this compound, specifically around the carbamate (B1207046) linkage, suggests the possibility of multiple stable conformations (rotamers). A conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms, corresponding to the global energy minimum on the potential energy surface. This process involves systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization for each resulting structure to locate the various energy minima. The relative energies of these conformers determine their population distribution at a given temperature. For similar carbamate-containing molecules, it has been observed that the planarity of the carbamate group is often favored due to resonance stabilization.
Electronic Structure Analysis
The electronic structure dictates the chemical reactivity and physical properties of a molecule. Through various analytical tools, DFT provides deep insights into the distribution of electrons and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. For chloropyridine derivatives, the LUMO is often localized on the pyridine (B92270) ring, particularly on the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack wuxibiology.com. The HOMO, conversely, is typically distributed over the more electron-rich portions of the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values based on similar compounds and would require specific calculations for confirmation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. In the case of this compound, the oxygen atoms of the carbamate group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine are likely to exhibit positive electrostatic potential. Studies on other substituted pyridines have successfully used MEP analysis to predict reactivity towards N-oxidation nih.gov.
Charge Distribution and Bond Order Analysis
A detailed analysis of the charge distribution provides a quantitative measure of the polarity of the molecule and individual bonds. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the atomic charges and analyze the nature of the bonding interactions. This analysis can reveal the extent of electron delocalization and the strength of various bonds within the molecule. For instance, the bond order would quantify the double bond character of the C-N and C=O bonds within the carbamate moiety, providing insight into its rotational barrier and planarity.
Vibrational Frequency and Spectroscopic Property Prediction
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's structural and electronic properties.
A standard approach to simulating the IR and Raman spectra of this compound would involve geometry optimization and frequency calculations using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). The output of these calculations provides the harmonic vibrational frequencies and their corresponding intensities.
The theoretical spectra for similar molecules, such as 2-chloropyridine (B119429) and other pyridine derivatives, have shown excellent agreement with experimental values when calculated with these methods. For this compound, the calculated vibrational modes would be assigned to specific molecular motions, such as C-H stretching, N-H bending, C=O stretching of the carbamate group, and vibrations of the chloropyridine ring.
To illustrate the expected results, a hypothetical comparison between simulated and experimental vibrational frequencies is presented in the table below. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Hypothetical Experimental Frequency |
|---|---|---|
| N-H Stretch | 3450 | 3300 |
| C-H (Aromatic) Stretch | 3100 | 3050 |
| C=O Stretch | 1750 | 1700 |
| C-N (Pyridine Ring) Stretch | 1600 | 1580 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from a computational study.
The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application of computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The accuracy of these predictions is generally high and can be instrumental in assigning peaks in an experimental spectrum. The predicted shifts are influenced by the electronic environment of each nucleus, providing insights into the effects of the chloro and carbamate substituents on the pyridine ring.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift | Atom | Predicted ¹H Chemical Shift |
|---|---|---|---|
| C2 (Pyridine) | 152.0 | H3 (Pyridine) | 7.8 |
| C4 (Pyridine) | 148.5 | H5 (Pyridine) | 7.2 |
| C6 (Pyridine) | 145.0 | H6 (Pyridine) | 8.1 |
| C=O (Carbamate) | 155.0 | N-H | 9.5 |
Note: The data in this table is for illustrative purposes and represents the expected output of a computational NMR study.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics. For the formation or subsequent reactions of this compound, these methods can provide a detailed, atomistic understanding of the chemical transformations.
To study a potential reaction pathway, such as the formation of this compound from 2-amino-4-chloropyridine (B16104) and methyl chloroformate, computational methods would be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-forming and bond-breaking processes.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species. This provides a clear visualization of the molecular motions involved in the reaction. Mechanistic studies on the acylation of aminopyridines suggest that such reactions proceed through a concerted or stepwise pathway involving nucleophilic attack of the amino group on the carbonyl carbon.
With the energies of the reactants, transition state, and products calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is a critical factor in determining the reaction rate. By applying Transition State Theory (TST), it is also possible to calculate the theoretical reaction rate constant (k).
These calculations would allow for a quantitative assessment of the feasibility of a proposed reaction mechanism under different conditions. For instance, the calculated activation energy for the formation of this compound would indicate how readily the reaction is expected to proceed.
Table 3: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.5 |
Note: This data is hypothetical and serves to illustrate the typical energetic profile of a chemical reaction as determined by computational methods.
Synthetic Applications and Derivatization Chemistry of Methyl 4 Chloropyridin 2 Yl Carbamate
Methyl (4-chloropyridin-2-yl)carbamate as a Building Block in Organic Synthesis
The structural features of this compound make it an important intermediate in the synthesis of more complex chemical structures. The carbamate (B1207046) group at the 2-position and the chlorine atom at the 4-position serve as handles for a variety of chemical transformations, enabling its use as a foundational element for constructing a wide range of substituted pyridines and fused heterocyclic systems.
Precursor for Diversified Pyridine (B92270) Derivatives
This compound is a key starting material for producing polysubstituted pyridine derivatives. The reactivity of the C-Cl bond at the 4-position allows for its conversion into other functional groups, which is a critical step in diversifying the pyridine core. A significant application is its use in palladium-catalyzed cross-coupling reactions. For instance, it serves as a precursor for [2-(methoxycarbonylamino)pyridin-4-yl]boronic acid. google.com This transformation is typically achieved through a borylation reaction, where the chloro group is replaced by a boronic acid or ester moiety.
This boronic acid derivative is a crucial intermediate for creating biaryl compounds via Suzuki coupling reactions. google.com The Suzuki coupling allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl partners, leading to a wide array of complex molecules, including those with potential applications as kinase inhibitors. google.comgoogle.com This two-step process—borylation followed by Suzuki coupling—highlights the role of this compound as a foundational scaffold for building molecular diversity.
Role in the Synthesis of Heterocyclic Compounds
The 2-amino-4-chloropyridine (B16104) scaffold, readily accessible from this compound via hydrolysis, is a valuable precursor for the synthesis of fused heterocyclic systems. The ortho-relationship of the amino group and the pyridine ring nitrogen is particularly suited for the construction of annulated rings, such as pyrido[2,3-d]pyrimidines.
Pyrido[2,3-d]pyrimidines are an important class of heterocycles known for their wide range of biological activities, including acting as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors. google.comchembase.cn The synthesis of these fused systems often involves the condensation of a 2-aminonicotinonitrile (a derivative of 2-aminopyridine) with various reagents. By first converting this compound to the corresponding 2-amino-4-chloropyridine, it becomes a strategic starting point for multi-step syntheses aimed at producing these medicinally relevant bicyclic heterocycles.
Functionalization Strategies on the Pyridine Ring
The pyridine ring of this compound offers multiple sites for functionalization. The primary strategies involve leveraging the existing chloro substituent for substitution reactions or introducing new functionalities at other positions on the ring through regioselective methods.
Modification of the Chloro Substituent through SNAr Reactions
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards attack by nucleophiles. This allows for the direct displacement of the chloride with a variety of nucleophiles, providing a straightforward method for introducing new functional groups.
Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiols. For example, reacting this compound with various primary or secondary amines can yield 4-amino-substituted pyridine derivatives. The reaction conditions typically involve heating in the presence of a base to neutralize the HCl generated. This reaction is fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.
| Nucleophile Type | Example Nucleophile | Product Type | Potential Application |
| Amine | Aniline, Piperidine | 4-Aminopyridine Derivative | Kinase Inhibitors, Scaffolds |
| Alkoxide | Sodium Methoxide | 4-Alkoxypyridine Derivative | Pharmaceutical Intermediates |
| Thiol | Sodium Thiophenoxide | 4-Thioetherpyridine Derivative | Agrochemicals, Material Science |
Regioselective Introduction of New Functionalities
Beyond modifying the chloro group, new functionalities can be introduced at other positions on the pyridine ring. A key example is the regioselective conversion of the chloro group at the C4 position into a boronic acid ester. In a documented synthesis, this compound was reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst (Pd(dppf)Cl₂) and a base (potassium acetate) to yield methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. google.comgoogle.com
This palladium-catalyzed borylation is highly regioselective for the C-Cl bond, leaving the rest of the molecule intact. The resulting boronic ester is a versatile handle for subsequent cross-coupling reactions, such as the Suzuki reaction, allowing for the precise and controlled introduction of aryl or vinyl groups at the C4 position. google.com This strategy demonstrates how the initial functionality of the starting material can be leveraged to install more complex substituents in a regiocontrolled manner.
Modifications at the Carbamate Moiety
The methyl carbamate group at the 2-position is another key site for synthetic modification. It can be hydrolyzed to reveal the parent amino group, or it can be transformed into other functional groups like ureas.
The most fundamental transformation of the carbamate is its hydrolysis to yield 2-amino-4-chloropyridine. This deprotection is typically achieved under acidic or basic conditions. For example, treatment of the related tert-butyl (4-chloropyridin-2-yl)carbamate with hydrochloric acid in dioxane efficiently removes the Boc protecting group to give 2-amino-4-chloropyridine hydrochloride. A similar strategy can be applied to the methyl carbamate, often requiring more forcing conditions such as heating with strong acid or base. The resulting 2-amino-4-chloropyridine is a versatile intermediate for further derivatization, including the synthesis of fused heterocycles as discussed previously.
Furthermore, the carbamate nitrogen can participate in reactions to form urea (B33335) derivatives. This can be achieved by first hydrolyzing the carbamate to the amine and then reacting the amine with an isocyanate or by using specialized catalytic systems that convert amines to ureas in the presence of carbon dioxide. The resulting ureas are a common motif in pharmacologically active compounds.
| Reaction | Reagents | Product | Significance |
| Hydrolysis (Deprotection) | HCl or NaOH | 2-Amino-4-chloropyridine | Key intermediate for further synthesis |
| Conversion to Urea (via amine) | 1. Hydrolysis 2. R-N=C=O | N-(4-chloropyridin-2-yl)-N'-substituted urea | Access to bioactive urea scaffolds |
Transcarbamoylation Reactions
Transcarbamoylation is a chemical process involving the transfer of a carbamoyl (B1232498) group from one molecule to another. In the context of this compound, this reaction would typically involve the transfer of the (4-chloropyridin-2-yl)carbamoyl group to an alcohol or an amine. While specific studies detailing the transcarbamoylation reactions of this compound are not extensively documented in publicly available literature, the general principles of such reactions can be inferred from studies on similar carbamate compounds.
The reactivity of the carbamate group in transcarbamoylation is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen atom can enhance the electrophilicity of the carbamoyl carbonyl carbon, making it more susceptible to nucleophilic attack.
A general representation of a transcarbamoylation reaction with an alcohol (R'-OH) is shown below:
The equilibrium of this reaction can be shifted towards the products by removing methanol (B129727) or by using a large excess of the alcohol. Catalysts, such as bases or organometallic compounds, are often employed to facilitate these reactions.
Table 1: Hypothetical Transcarbamoylation Reactions of this compound
| Nucleophile (R'-OH / R'R''NH) | Product | Potential Catalyst |
| Ethanol | Ethyl (4-chloropyridin-2-yl)carbamate | Sodium Ethoxide |
| Benzyl (B1604629) alcohol | Benzyl (4-chloropyridin-2-yl)carbamate | Dibutyltin Dilaurate |
| Diethylamine | N,N-Diethyl-N'-(4-chloropyridin-2-yl)urea | - |
This table presents hypothetical examples based on general carbamate reactivity, as specific experimental data for this compound is limited.
Derivatization of the Carbamate Nitrogen and Oxygen
The carbamate moiety in this compound possesses both a nitrogen and an oxygen atom that can potentially be derivatized, although the nitrogen is generally more nucleophilic and reactive.
N-Derivatization: The nitrogen atom of the carbamate can undergo reactions such as alkylation, acylation, and sulfonylation. These reactions typically require a base to deprotonate the nitrogen, forming a more nucleophilic anion.
N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a strong base (e.g., sodium hydride) would yield an N-alkylated product.
N-Acylation: Treatment with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) would lead to the formation of an N-acylated derivative.
O-Derivatization: Derivatization of the carbamate oxygen is less common due to its lower nucleophilicity compared to the nitrogen. However, under specific conditions, reactions such as O-acylation could potentially occur, though they are not typically favored.
Table 2: Potential Derivatization Reactions of the Carbamate Moiety
| Reagent | Reaction Type | Potential Product |
| Methyl Iodide / NaH | N-Alkylation | Methyl N-methyl-N-(4-chloropyridin-2-yl)carbamate |
| Acetyl Chloride / Pyridine | N-Acylation | Methyl N-acetyl-N-(4-chloropyridin-2-yl)carbamate |
| Benzenesulfonyl Chloride / Et3N | N-Sulfonylation | Methyl N-(phenylsulfonyl)-N-(4-chloropyridin-2-yl)carbamate |
This table illustrates potential derivatization pathways. Specific reaction conditions and yields would require experimental validation.
Synthesis of Complex Molecular Architectures Incorporating the 4-Chloropyridin-2-ylcarbamate Unit
The 4-chloro-2-(methylcarbamoyl)pyridine scaffold present in this compound is a valuable building block for the synthesis of more complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The chloro group at the 4-position of the pyridine ring is a key functional handle for introducing molecular diversity through various cross-coupling reactions.
Cross-Coupling Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a carbon-carbon triple bond.
Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.
These reactions allow for the attachment of a wide range of substituents at the 4-position of the pyridine ring, leading to the synthesis of diverse libraries of compounds.
Table 3: Examples of Complex Molecules Synthesized from the 4-Chloropyridin-2-ylcarbamate Unit via Cross-Coupling
| Coupling Partner | Reaction Type | Product Scaffold |
| Phenylboronic acid | Suzuki | 4-Phenyl-2-(methylcarbamoyl)pyridine |
| Aniline | Buchwald-Hartwig | 4-Anilino-2-(methylcarbamoyl)pyridine |
| Phenylacetylene | Sonogashira | 4-(Phenylethynyl)-2-(methylcarbamoyl)pyridine |
The products listed are representative examples of the scaffolds that can be generated. The specific carbamate moiety would be Methyl (4-substituted-pyridin-2-yl)carbamate.
The resulting complex molecules, incorporating the 2-(methylcarbamoyl)pyridine core, may exhibit interesting biological activities or material properties, making this compound a potentially valuable starting material in various fields of chemical research.
Future Research Trajectories and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry offers significant opportunities for innovation in the synthesis of Methyl (4-chloropyridin-2-yl)carbamate. Current synthetic routes often rely on precursors, such as 4-chloropyridine (B1293800), which may be produced using harsh chlorinating agents like phosphorus oxychloride or sulfur oxychloride. google.com Future research should prioritize the development of synthetic pathways that minimize hazardous reagents and waste.
Promising avenues include the exploration of catalytic carbonylation reactions. For instance, methodologies using palladium-iron catalysts have been successful in synthesizing related pyridinylmethyl carbamates from aromatic nitro-compounds and carbon monoxide. nyxxb.cn Adapting such catalytic systems could provide a more efficient and atom-economical route. Another significant area for development is the use of carbon dioxide (CO2) as a C1 feedstock. The reaction of amines with CO2 to form carbamates is a well-established principle in green chemistry. rsc.orgnih.gov Future work could focus on a direct, catalyzed synthesis from 2-amino-4-chloropyridine (B16104), methanol (B129727), and CO2, thereby avoiding the use of phosgene (B1210022) derivatives and contributing to carbon capture and utilization efforts.
| Proposed Sustainable Synthesis Strategies | Key Advantages |
| Catalytic Carbonylation | High atom economy, potential for lower energy consumption. |
| Direct CO2 Fixation | Utilizes a renewable C1 source, avoids toxic reagents like phosgene. |
| Biocatalytic Methods | High selectivity, mild reaction conditions, environmentally benign. mdpi.com |
Deeper Mechanistic Probing of Carbamate (B1207046) Reactivity in Complex Systems
A thorough understanding of the reactivity of the carbamate functional group within the this compound structure is essential for its application. The carbamate moiety is not merely a passive linker; its electronic environment, influenced by the chloropyridine ring, dictates its stability and reaction pathways.
Research on analogous pyridinyl oxime carbamates has revealed that the carbamate group can be critical for photochemical activity, participating in N–O bond homolysis to generate radicals capable of interacting with biological molecules like DNA. nih.govnih.govresearchgate.net A key future trajectory would be to investigate whether this compound exhibits similar photochemical or electrochemical reactivity. Probing its potential to act as a precursor to reactive intermediates under various conditions (e.g., light, heat, or electrochemical potential) could uncover new applications. Furthermore, detailed mechanistic studies are needed to understand its stability and degradation pathways in complex environments, such as biological media or within catalytic cycles, which would be vital for any potential development in materials science or as a bioactive compound.
Integration of Advanced Computational Techniques for Predictive Chemistry
Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms at the molecular level. mdpi.com The application of these techniques to this compound represents a significant and largely unexplored avenue of research.
Preliminary theoretical studies on related pyridinyl carbamates have successfully been used to explain and predict their photochemical activity. nih.govnih.gov A similar approach could be employed for this compound. Future computational work should focus on:
Predicting Reactivity: Modeling the bond dissociation energies, frontier molecular orbitals, and electrostatic potential to predict the most likely sites of reaction on the molecule.
Elucidating Mechanisms: Calculating the energy profiles of potential reaction pathways, including transition states and intermediates, to understand how the compound might be synthesized or transformed. mdpi.com
Simulating Interactions: Modeling the docking and interaction of the molecule with biological targets or its self-assembly properties to guide experimental work in drug discovery or materials science.
These in silico approaches can significantly reduce the experimental overhead by prioritizing the most promising research directions and providing a detailed rationale for observed chemical behavior.
Exploration of Unconventional Chemical Transformations of the Core Structure
The 4-chloropyridine core of this compound serves as a versatile scaffold for further chemical modification. The chlorine atom at the 4-position is a particularly attractive functional handle for a variety of transformations that remain largely unexplored for this specific carbamate derivative.
Future research should move beyond simple nucleophilic substitutions and explore modern cross-coupling reactions. The 4-chloro position is well-suited for metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide array of aryl, alkynyl, and amino functionalities, respectively. researchgate.net This would enable the creation of a diverse library of derivatives from a single, common intermediate.
Furthermore, more unconventional methods could be investigated. For example, the chemistry of pyridyne intermediates, which can be generated from halopyridines, could lead to novel substitution patterns that are inaccessible through traditional methods. researchgate.net The use of enzymatic or biocatalytic transformations also presents a novel approach to functionalize the pyridine (B92270) ring with high selectivity under mild conditions. mdpi.com Exploring these advanced synthetic strategies will be key to diversifying the chemical space accessible from this compound.
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for Methyl (4-chloropyridin-2-yl)carbamate, and how is its purity confirmed?
- Methodology : React 2-amino-4-chloropyridine with di-tert-butyl dicarbonate in isobutanol at 30°C overnight. Purify the product via filtration and washing with n-hexane/diethyl ether. Confirm purity using melting point analysis (e.g., 150°C) and structural characterization via -NMR (e.g., δ 10.14 ppm for NH) and -NMR . Yield optimization can involve adjusting reaction time and stoichiometry of reagents.
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation/contact by working in a fume hood. Store waste separately and dispose via certified hazardous waste services. Refer to safety data sheets (SDS) for specific hazard codes (e.g., H303, H313, H333) .
Q. Which analytical techniques are essential for structural confirmation?
- Approach : Combine NMR (, ) to verify substituent positions and carbamate linkage. IR spectroscopy can confirm carbonyl (C=O) and amine (N-H) functional groups. Elemental analysis or high-resolution mass spectrometry (HRMS) validates molecular formula .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Strategy : Introduce substituents at the pyridine ring (e.g., halogens, methoxy groups) and assess inhibitory potency against target enzymes (e.g., acetylcholinesterase). Use comparative receptor-dependent/independent SAR models to rationalize activity variations. For example, methyl or tert-butyl carbamates may alter steric hindrance and binding affinity .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methods : Employ in silico platforms like ACD/Labs Percepta for logP, solubility, and blood-brain barrier (BBB) penetration predictions. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., DMAP). For example, using anhydrous THF under nitrogen atmosphere minimizes hydrolysis. Monitor reaction progress via TLC or HPLC. Flash chromatography (hexane/ethyl acetate gradients) effectively isolates the product from impurities .
Q. How should spectroscopic data contradictions (e.g., unexpected NMR peaks) be resolved?
- Troubleshooting : Cross-validate with alternative techniques (e.g., IR, HRMS) to confirm structural assignments. Consider dynamic effects (e.g., rotamers) or residual solvents as peak sources. Re-crystallization or column chromatography can remove impurities causing anomalous signals .
Q. What strategies assess the compound’s potential in material science applications?
- Evaluation : Test thermal stability via thermogravimetric analysis (TGA) and electronic properties using cyclic voltammetry. Modify the pyridine ring with electron-withdrawing groups (e.g., nitro) to enhance conductivity or photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
